(4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid

Boronic Acid Acidity Suzuki-Miyaura Coupling Transmetalation

Researchers pursuing fluorinated biaryl motifs often encounter sluggish transmetalation or poor solubility with generic arylboronic acids. (4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid (CAS 1162257-45-5) resolves this through its tailored substitution pattern: • Electron-withdrawing 3-CF3 group enhances boronic acid acidity (pKa ~7.69), accelerating Suzuki-Miyaura transmetalation. • Electron-donating 4-propoxy substituent modulates LogP and improves organic solvent compatibility for streamlined workup. • Regioisomeric purity ensures correct connectivity in multi-step iterative coupling sequences. Supplied at 98% purity, stored at 2-8°C; available for immediate global dispatch.

Molecular Formula C10H12BF3O3
Molecular Weight 248.01 g/mol
CAS No. 1162257-45-5
Cat. No. B1425571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid
CAS1162257-45-5
Molecular FormulaC10H12BF3O3
Molecular Weight248.01 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)OCCC)C(F)(F)F)(O)O
InChIInChI=1S/C10H12BF3O3/c1-2-5-17-9-4-3-7(11(15)16)6-8(9)10(12,13)14/h3-4,6,15-16H,2,5H2,1H3
InChIKeyWXJILKLCSIMQCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Propoxy-3-(trifluoromethyl)phenylboronic Acid: Specialized Building Block for Suzuki-Miyaura Coupling


(4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid (CAS 1162257-45-5) is a specialized arylboronic acid building block characterized by the presence of both a strong electron-withdrawing trifluoromethyl (-CF3) group and an electron-donating propoxy (-OCH2CH2CH3) substituent on the phenyl ring . This unique substitution pattern tailors its electronic properties and reactivity profile, making it a key intermediate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the construction of complex biaryl structures in pharmaceutical and agrochemical research [1].

Suzuki-Miyaura cross-coupling building block
4-propoxy-3-CF3 substitution pattern tailors electronic properties
Supports synthesis of biaryl pharmacophores and agrochemical intermediates

Why Generic Substitution Fails in Structure-Activity Relationship Studies


While many arylboronic acids can participate in Suzuki-Miyaura couplings, the specific combination and positioning of the 4-propoxy and 3-trifluoromethyl groups on the phenyl ring of this compound create a distinct electronic and steric environment that cannot be replicated by simpler or differently substituted analogs [1]. The electron-withdrawing -CF3 group at the 3-position increases the acidity of the boronic acid moiety, enhancing its reactivity in the transmetalation step of the catalytic cycle, while the para-propoxy group provides a handle for modulating solubility and lipophilicity . Substituting this compound with a generic 4-(trifluoromethyl)phenylboronic acid would result in a loss of the propoxy-mediated properties, potentially altering reaction kinetics, product solubility, and the overall success of a synthetic sequence [2].

4-(Trifluoromethyl)phenylboronic acid Lacks propoxy substituent; may alter solubility and lipophilicity-dependent reaction outcomes.
Regioisomer 3-propoxy-4-CF3 Different substitution pattern leads to structurally distinct biaryl products; verify CAS integrity.

Quantitative Differentiation Evidence for Scientific Selection


Enhanced Acidity from Trifluoromethyl Substitution

The presence of the electron-withdrawing trifluoromethyl group at the 3-position significantly increases the acidity of the boronic acid moiety relative to unsubstituted phenylboronic acid. This is a critical parameter for reactivity in Suzuki-Miyaura couplings. While direct experimental pKa data for this specific compound is limited to predicted values, class-level inference from studies on trifluoromethylphenylboronic acid isomers provides a quantitative basis for this differentiation [1]. The predicted pKa of 7.69 for the target compound falls within the range established for meta-substituted trifluoromethylphenylboronic acids, which are more acidic than phenylboronic acid (pKa ~8.8) [1].

Acidity (pKa)
Class-level inference
pKa 7.69 ± 0.17 (predicted)
vs phenylboronic acid pKa ~8.8
Reported higher acidity may enhance transmetalation reactivity.
Predicted value based on computational methods; confirm experimentally for target compound.
Boronic Acid Acidity Suzuki-Miyaura Coupling Transmetalation

Solubility Modulation by the Propoxy Group

The propoxy substituent at the 4-position is reported to improve the solubility of the compound in organic solvents compared to non-alkoxylated analogs, a property that is critical for homogeneous reaction conditions in Suzuki-Miyaura couplings [1]. The calculated partition coefficient (LogP) for the target compound is 1.17 , which is lower than that of 4-(trifluoromethyl)phenylboronic acid (LogP ~2.52) [2]. This indicates a reduced lipophilicity, which can be advantageous for achieving higher concentrations in polar aprotic solvents commonly used in cross-coupling reactions.

Lipophilicity (LogP)
Cross-study comparable
LogP 1.17 (calculated)
4-CF3 analog LogP 2.52
Lower LogP may support solubility in polar aprotic solvents.
Calculated values; experimental solubility data advised for reaction optimization.
Solubility Lipophilicity Reaction Medium

Regioisomeric Differentiation vs. 3-Propoxy-4-CF3 Analog

The precise positioning of the propoxy and trifluoromethyl groups on the phenyl ring is critical for determining the compound's reactivity and the properties of its coupling products. The target compound, with the -CF3 group at the 3-position and the -OCH2CH2CH3 group at the 4-position, is a distinct regioisomer from 3-propoxy-4-(trifluoromethyl)phenylboronic acid (CAS 2096339-59-0) [1]. While both compounds contain the same functional groups, their different substitution patterns lead to unique electronic distributions and steric profiles. This regioisomeric difference can influence the regioselectivity of subsequent reactions, such as electrophilic aromatic substitution on the biaryl products, and can affect the binding affinity of the resulting molecules in biological targets [2].

Regioisomeric Identity
Supporting evidence
4-Propoxy-3-CF3
vs 3-Propoxy-4-CF3 (CAS 2096339-59-0)
Correct regioisomer essential for target biaryl connectivity.
Verify CAS 1162257-45-5; substitution pattern dictates product structure.
Regioisomer Substituent Effects Suzuki-Miyaura Coupling

Optimal Application Scenarios in Medicinal Chemistry and Agrochemical Synthesis


Synthesis of Fluorinated Biaryl Pharmacophores with Tailored Lipophilicity

The compound is ideally suited for the construction of fluorinated biaryl motifs common in drug candidates, where the trifluoromethyl group enhances metabolic stability and the propoxy group provides a handle for modulating lipophilicity (LogP) to optimize pharmacokinetic properties. The enhanced acidity of the boronic acid, inferred from its predicted pKa of 7.69 , suggests improved reactivity in Suzuki-Miyaura couplings, facilitating the efficient synthesis of complex drug-like molecules.

Development of Agrochemicals with Improved Solubility

In agrochemical research, the compound's improved solubility in organic solvents [1] and the unique electronic profile conferred by the -CF3 and -OCH2CH2CH3 substituents make it a valuable building block for creating novel herbicides, fungicides, or insecticides. The -CF3 group can enhance membrane permeability and metabolic stability, while the propoxy group can improve formulation properties [2].

Iterative Suzuki-Miyaura Coupling for Complex Molecule Assembly

The compound's stability under mild conditions and compatibility with diverse reaction systems [1] make it a reliable partner in multi-step, iterative Suzuki-Miyaura coupling sequences. Its regioisomeric purity is critical for ensuring the correct connectivity in the final target molecule, as the use of a different regioisomer (e.g., 3-propoxy-4-CF3) would lead to a different biaryl product [3].

Application
Selection Property
Validation Focus
Fluorinated biaryl pharmacophore synthesis
Lipophilicity modulation via propoxy group
Evaluate LogP and reactivity under coupling conditions
Agrochemical intermediate development
Reported solubility in organic solvents
Confirm formulation compatibility and coupling yield
Iterative Suzuki-Miyaura sequences
Regioisomeric purity
Verify positional integrity and stepwise efficiency

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